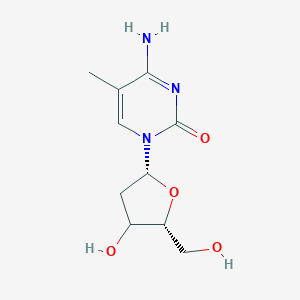

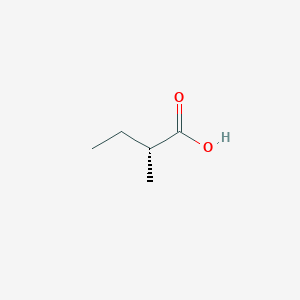

(R)-2-Methylbutanoic acid

Overview

Description

“®-2-Methylbutanoic acid” is an organic compound that belongs to the class of carboxylic acids. It is chiral, meaning it has a specific orientation in space, denoted by the “®” in its name . The “R” stands for “rectus”, which is Latin for “right”, indicating the direction of rotation of the compound .

Molecular Structure Analysis

The molecular structure of “®-2-Methylbutanoic acid” can be analyzed using various software tools such as ChemDraw, HyperChem, and GuassView 5.0 . These tools can help establish a molecular structure model with strong universality and stability .Chemical Reactions Analysis

Carboxylic acids, including “®-2-Methylbutanoic acid”, can undergo a variety of chemical reactions. For example, they can react with active metals to yield hydrogen gas . They can also participate in acid-base reactions in aqueous solution .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-Methylbutanoic acid” can be analyzed statistically . Such analysis can reveal differences in interface and surface regions of all physical chemical properties of residues .Scientific Research Applications

Fermentation and Flavor Analysis

- Beverage Fermentation : (R)-2-Methylbutanoic acid plays a significant role in the flavor profile of beverages fermented with shiitake. Its transformation into (R)-methyl 2-methylbutanoate, a key flavor compound, was studied in detail (Zhang et al., 2018).

- Wine Analysis : The presence and sensory impact of ethyl 2-hydroxy-3-methylbutanoate, related to (R)-2-Methylbutanoic acid, in wines were investigated, showing its role in wine aroma characteristics (Gammacurta et al., 2018).

Chiroptical and Conformational Studies

- Chiroptical Properties : A study on the chiroptical properties of (R)-2-Methylbutanoic acid and related compounds was conducted to understand their conformational equilibria (Korver & Gorkom, 1974).

Enantiomeric Synthesis and Resolution

- Enantiomeric Synthesis : Research on the chemoenzymatic synthesis of (R)- and (S)-4-Amino-3-methylbutanoic acids demonstrates the versatility of (R)-2-Methylbutanoic acid in enantioselective syntheses (Andruszkiewicz et al., 1990).

Surface Chemistry and Adsorption

- Chiral Templating of Surfaces : The adsorption characteristics of (S)-2-Methylbutanoic acid on Pt(111) single-crystal surfaces highlight its potential in chiral surface chemistry (Lee & Zaera, 2006).

Novel Compounds Identification

- Identification in Plant Nodules : A novel amino acid, 2,4-diamino-3-methylbutanoic acid, was identified in nodules formed by Rhizobium bacteria on Lotus tenuis roots, showing the biochemical significance of related compounds (Shaw et al., 1981).

Future Directions

Mechanism of Action

Target of Action

It’s known that short-chain fatty acids, including ®-2-methylbutanoic acid, can interact with various cellular components, influencing metabolic and signaling pathways .

Mode of Action

Short-chain fatty acids are known to diffuse passively across the cell membrane, where they can affect cellular metabolism and signaling . They can also act as signaling molecules, interacting with G-protein-coupled receptors to modulate cellular responses .

Biochemical Pathways

®-2-Methylbutanoic acid, like other short-chain fatty acids, is involved in various biochemical pathways. It can be metabolized in the citric acid cycle, a crucial pathway for energy production .

Pharmacokinetics

Short-chain fatty acids are generally rapidly absorbed and metabolized in the body, contributing to their bioavailability .

Result of Action

Short-chain fatty acids can influence cellular metabolism and signaling, potentially affecting cell growth and function .

Action Environment

The action of ®-2-Methylbutanoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the molecule, potentially influencing its absorption and distribution . Additionally, the presence of other metabolites and molecules can impact its metabolism and action .

properties

IUPAC Name |

(2R)-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAMNBDJUVNPJU-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8091536 | |

| Record name | (2R)-2-Methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8091536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Methylbutanoic acid | |

CAS RN |

32231-50-8 | |

| Record name | (-)-2-Methylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32231-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-Methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8091536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does steam treatment affect the levels of (R)-2-Methylbutanoic acid in instant coffee?

A1: Research suggests that steam treatment, a common process in instant coffee production, might not significantly impact (R)-2-Methylbutanoic acid levels. A study comparing steam-treated and untreated Arabica instant coffees found that while other volatile acids like (S)-2-Methylbutanoic acid and 3-Methylbutanoic acid showed significant reductions (41-80%) after steam treatment, (R)-2-Methylbutanoic acid did not exhibit the same trend []. This suggests that (R)-2-Methylbutanoic acid might be more resistant to degradation or volatilization under the conditions of steam treatment.

Q2: Are there more reliable markers than (R)-2-Methylbutanoic acid for detecting steam treatment in instant coffee?

A2: Yes, the research suggests that other volatile acids might be more suitable indicators of steam treatment in instant coffee. The study found that (S)-2-Methylbutanoic acid and 3-Methylbutanoic acid exhibited consistent and significant reductions in concentration after steam treatment []. Therefore, these two acids appear to be more sensitive markers for detecting steam treatment compared to (R)-2-Methylbutanoic acid.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol](/img/structure/B118653.png)

![Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B118655.png)

![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B118662.png)